![molecular formula C14H13BrN2O4S B5180831 N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B5180831.png)
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as a kinase inhibitor and has shown promising results in preclinical and clinical studies.
Wirkmechanismus
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. This leads to the inhibition of downstream signaling pathways that are involved in tumor growth and angiogenesis. N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of these cells.
Biochemical and Physiological Effects:
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including Raf kinases, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of tumor growth, angiogenesis, and metastasis. N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of these cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has shown promising results in preclinical and clinical studies. However, N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 also has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the optimal dosing and treatment regimens for N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 are still being investigated.
Zukünftige Richtungen
For the study of N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 include the development of combination therapies, investigation of optimal dosing and treatment regimens, and exploration of potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzenesulfonamide to form the desired product, N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006. The synthesis of N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been extensively optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including Raf kinases, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of tumor growth, angiogenesis, and metastasis. N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been tested in several preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S/c1-21-13-6-5-9(15)7-12(13)14(18)17-10-3-2-4-11(8-10)22(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYLOZGDVPVAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.